Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-ethylpiperazine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as chloroform or ethanol, and a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative .
Scientific Research Applications
Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by inhibiting certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
- Methyl 4-amino-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxylate
Uniqueness
Methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H18N4O2S |
---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
methyl 4-amino-2-(4-ethylpiperazin-1-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H18N4O2S/c1-3-14-4-6-15(7-5-14)11-13-9(12)8(18-11)10(16)17-2/h3-7,12H2,1-2H3 |
InChI Key |
HMTNIOFMXJWWKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(S2)C(=O)OC)N |
Origin of Product |
United States |
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